3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-10(3-2-4-13(8)16)9-5-6-11(14)12(15)7-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKPWPCHHAZWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a cornerstone for constructing biphenyl scaffolds. For 3',4'-difluoro-2-methyl-[1,1'-biphenyl]-3-amine, this method involves coupling a methyl-substituted boronic acid with a difluorinated aryl halide.
Key Steps:
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Boronic Acid Preparation : 3-Amino-2-methylphenylboronic acid is synthesized via directed ortho-metalation of 2-methylaniline followed by borylation.
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Coupling Partner : 3,4-Difluoroiodobenzene serves as the electrophilic component.
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Catalytic System : Pd(PPh₃)₄ (0.5–2 mol%) with PCy₃·HBF₄ as a ligand enhances turnover numbers (TON > 2,000).
-
Conditions :
Yield and Purity:
Ullmann Coupling with Nitro Reduction
Reaction Overview
This two-step method involves Ullmann coupling of 3,4-difluorobromobenzene with 2-methyl-3-nitroaniline, followed by nitro-group reduction.
Key Steps:
-
Coupling Reaction :
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Nitro Reduction :
Yield and Purity:
One-Pot Tandem Coupling-Hydrogenation
Reaction Overview
A streamlined one-pot method combines coupling and hydrogenation steps, reducing purification needs.
Key Steps:
Yield and Purity:
Comparative Analysis of Methods
Critical Challenges and Solutions
Regioselectivity in Methyl Substitution
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:
- Antifungal Agents : Compounds similar to 3',4'-difluoro-2-methyl-[1,1'-biphenyl]-3-amine have been utilized as intermediates in the production of antifungal drugs. For instance, its derivatives can inhibit fungal growth by targeting specific metabolic pathways, making them effective in treating a variety of fungal infections .
- Anti-inflammatory and Antitumor Properties : The biphenyl structure is known for its biological activity, with derivatives exhibiting anti-inflammatory and antitumor effects. Research indicates that modifications to the biphenyl framework can enhance these properties, making them suitable candidates for drug development .
- Pharmacological Activities : The compound's structural characteristics allow it to interact with biological targets effectively. This includes potential applications as antiandrogenic agents and in treatments for conditions such as hypertension and diabetes .
Material Science
In addition to its medicinal applications, this compound plays a significant role in materials science:
- Organic Electronics : The compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electron-deficient nature and stability make it a promising candidate for enhancing the performance of electronic devices .
- Liquid Crystals : The structural rigidity provided by the biphenyl moiety allows for effective alignment in liquid crystal displays (LCDs). Fluorinated biphenyls are particularly valued for their thermal stability and optical properties, which are crucial for display technologies .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves advanced methodologies such as:
- Suzuki-Miyaura Coupling : This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of biphenyl derivatives with high yields and purity. The process has been optimized to minimize catalyst usage while maximizing output .
- Reduction Reactions : The conversion of nitro compounds to amines is a critical step in synthesizing this compound. Catalytic systems employing palladium have shown effectiveness in these transformations, yielding high-purity products suitable for further applications .
Case Study 1: Antifungal Activity
A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains. The mechanism involved inhibition of spore germination and mycelial growth by targeting succinate dehydrogenase in fungi .
Case Study 2: OLED Performance
Research into OLEDs incorporating fluorinated biphenyl compounds revealed improved efficiency and stability compared to traditional materials. The enhanced charge transport properties attributed to the fluorinated structure facilitated better light emission characteristics .
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its electronic distribution, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine, highlighting differences in substituent positions, physical properties, and applications:
Impact of Substituent Positions on Properties
In 2′,4′-Difluoro-2-methyl-[1,1′-biphenyl]-3-amine (16h), the altered fluorine positions (2' and 4') may affect the compound’s dipole moment and interaction with biological targets, as evidenced by its use in PD-1/PD-L1 inhibitors .
Amine Position :
- Moving the amine group from the 3-position (target compound) to the 2-position (e.g., 3',4'-Difluoro-[1,1'-biphenyl]-2-amine) alters hydrogen-bonding capabilities and solubility, impacting its utility in drug formulation .
Biological Activity
3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with two fluorine atoms and a methyl group substituent. Its molecular formula is C13H10F2N, and it has a molecular weight of approximately 235.22 g/mol. The presence of fluorine atoms often enhances the metabolic stability and lipophilicity of compounds, which can impact their biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Biphenyl Framework : Utilizing Suzuki-Miyaura coupling techniques to create the biphenyl structure.
- Fluorination : Introducing fluorine substituents through electrophilic aromatic substitution or direct fluorination methods.
- Amination : Converting suitable precursors into the amine form using reductive amination or nucleophilic substitution reactions.
Antifungal Properties
Research indicates that derivatives of biphenyl compounds exhibit antifungal properties by inhibiting key enzymes involved in fungal metabolism. For instance, compounds similar to this compound have shown effectiveness against various fungal strains by targeting succinate dehydrogenase in respiratory complex II, leading to reduced spore germination and mycelial growth .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for related biphenyl derivatives against COX-1 and COX-2 were reported, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorination : The introduction of fluorine atoms generally enhances potency and selectivity.
- Substituent Variation : Altering the methyl group or introducing other functional groups can lead to significant changes in biological activity.
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 19.45 μM | 42.1 μM |
| Related Compound B | 26.04 μM | 31.4 μM |
Case Study 1: Antifungal Activity
In a study evaluating various biphenyl derivatives, this compound exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to its ability to disrupt fungal cell membrane integrity.
Case Study 2: Inhibition of COX Enzymes
Another study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a marked reduction in paw swelling and inflammatory markers when treated with the compound compared to controls.
Q & A
Q. What are the established synthetic routes for 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aromatic precursors. For example:
- A brominated methyl-aniline derivative (e.g., 3-bromo-2-methylaniline) is coupled with a 3,4-difluorophenylboronic acid under palladium catalysis .
- Reaction conditions often involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with a base like K₂CO₃ in a solvent mixture (toluene/ethanol/water) at 80–100°C for 12–24 hours.
- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product with >90% purity .
Q. How is the compound characterized for structural confirmation?
Key characterization methods include:
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos , which reduces catalyst loading (0.5–1 mol%) and improves turnover frequency .
- Solvent selection : Switch to DMF/H₂O mixtures to enhance boronic acid solubility and reaction homogeneity.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .
Q. How to address contradictions in NMR data for structural isomers?
Contradictions arise due to rotameric equilibria or fluorine coupling effects :
- Variable-temperature NMR : Conduct experiments at −40°C to "freeze" rotamers and simplify splitting patterns .
- ²⁹F NMR : Resolves overlapping signals from 3' and 4'-fluorine atoms (δ −110 to −120 ppm) .
- DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian 16) to validate assignments .
Q. What strategies improve regioselectivity in derivatization reactions?
Q. How to analyze metabolic stability in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
